Benzyl allylcarbamate

Descripción general

Descripción

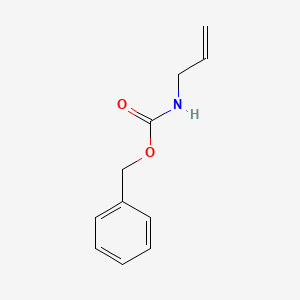

Benzyl allylcarbamate is an organic compound with the molecular formula C11H13NO2. It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) bonded to a benzyl group (C6H5CH2) and an allyl group (CH2=CH–CH2). This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl allylcarbamate can be synthesized through the reaction of benzyl chloroformate with allylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows: [ \text{C6H5CH2OCOCl} + \text{CH2=CHCH2NH2} \rightarrow \text{C6H5CH2OCO-NH-CH2CH=CH2} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding amine and alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) can reduce the compound to its amine and alcohol derivatives.

Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions to replace the carbamate group.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Benzyl alcohol and allylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzyl allylcarbamate serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by modifying the functional groups attached to the benzyl and allyl moieties. This versatility is crucial in developing new drugs and materials.

Pharmacological Studies

Research has demonstrated that this compound derivatives exhibit neuroprotective properties. For instance, studies on PC12 cells have shown that these compounds can rescue cells from apoptosis induced by etoposide, suggesting potential applications in treating neurodegenerative diseases. The mechanism involves modulation of apoptotic pathways by increasing the Bcl-2/Bax ratio and activating autophagy through induction of beclin 1 .

Material Science

In material science, this compound is investigated for its role in developing new materials with enhanced properties. Its ability to form stable polymers makes it suitable for applications in coatings and adhesives that require durability and resistance to environmental factors .

Data Table: Applications Overview

Case Study 1: Neuroprotective Effects

A study published in PMC highlighted the neuroprotective effects of this compound derivatives on PC12 cells subjected to oxidative stress. The compounds demonstrated significant protective activity by modulating apoptotic signaling pathways, making them promising candidates for further research into treatments for neurodegenerative disorders .

Case Study 2: Polymer Development

Research conducted on the use of this compound in polymer synthesis revealed its potential as a stabilizing agent against thermal oxidation in polypropylene. The findings indicated that incorporating these carbamates into polymer matrices could enhance their longevity and performance under stress conditions .

Mecanismo De Acción

The mechanism of action of benzyl allylcarbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during multi-step syntheses. The carbamate group can be removed under specific conditions, such as catalytic hydrogenation or treatment with strong acids, to regenerate the free amine .

Comparación Con Compuestos Similares

Benzyl carbamate: Contains a benzyl group but lacks the allyl group.

Allyl carbamate: Contains an allyl group but lacks the benzyl group.

tert-Butyl carbamate: Contains a tert-butyl group instead of benzyl or allyl groups.

Uniqueness: Benzyl allylcarbamate is unique due to the presence of both benzyl and allyl groups, which provide distinct reactivity and stability. This dual functionality makes it a versatile protecting group in organic synthesis, offering advantages in terms of selective protection and deprotection under mild conditions .

Actividad Biológica

Benzyl allylcarbamate (BAC) is an organic compound classified under carbamate esters, characterized by its molecular formula . This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse biological activities. The following sections explore its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a carbamate functional group, which allows it to interact with biological systems effectively. The mode of action primarily involves the formation of covalent bonds with amines, which can protect these amines from unwanted reactions. This property is crucial in biochemical pathways where amines play significant roles, such as in protein synthesis and neurotransmission.

Biochemical Pathways

Carbamates, including BAC, are known to participate in various biochemical pathways. They can be involved in:

- Peptide Synthesis : Serving as a protecting group for amines during the synthesis process.

- Enzyme Inhibition : Particularly cholinesterase inhibition, which has implications in neuropharmacology and treatment of neurodegenerative diseases .

Antimicrobial Properties

BAC has been investigated for its potential antimicrobial activity against foodborne pathogens. Studies indicate that it exhibits significant inhibitory effects on various bacteria, making it a candidate for use in food preservation and safety applications.

Neuroprotective Effects

Recent research highlights the neuroprotective properties of BAC derivatives. For instance, aromatic carbamates similar to BAC have shown the ability to rescue neuronal cells from apoptosis induced by harmful agents like etoposide. These compounds increase the ratio of Bcl-2/Bax proteins, promoting cell survival through anti-apoptotic mechanisms .

Pharmacokinetics

The pharmacokinetic profile of BAC suggests moderate solubility in organic solvents and limited water solubility. This characteristic affects its absorption and distribution within biological systems, influencing its efficacy as a therapeutic agent.

Case Studies and Experimental Data

Several studies have documented the biological activity of BAC and its derivatives:

Synthesis and Applications

BAC can be synthesized through various methods involving allylic alcohols and isocyanates. Its applications extend beyond pharmaceuticals into organic synthesis and material science due to its versatile reactivity with nucleophiles and electrophiles .

Propiedades

IUPAC Name |

benzyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLGKRDOEMLAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340180 | |

| Record name | Benzyl allylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-33-8 | |

| Record name | Benzyl allylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.